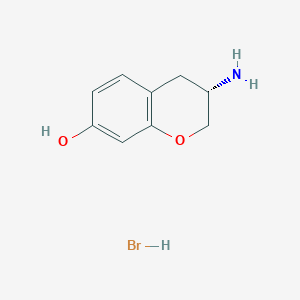

(S)-3-Aminochroman-7-OL hbr

Description

Historical Context of Chroman Derivatives in Chemical Research

The exploration of chroman derivatives dates back to early investigations of natural products. The first chromone (B188151) to be used in its pure form in a clinical setting was Khellin (B1673630), which was extracted from the seeds of the Ammi visnaga plant. researchgate.net For centuries, it was used in the Mediterranean region as a diuretic. ijrpc.com By the mid-20th century, khellin was utilized as a smooth muscle relaxant for conditions like angina pectoris and asthma. ijrpc.com This historical foundation paved the way for extensive research into the synthesis and therapeutic potential of the broader class of chroman-based molecules. researchgate.netijrpc.com

Chroman as a Privileged Scaffold in Organic and Medicinal Chemistry

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. acs.org The chroman nucleus is widely recognized as such a scaffold. ijrpc.comacs.orgnih.govnih.govtandfonline.com Its rigid bicyclic structure provides a defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological macromolecules. ijrpc.com

The chroman ring system consists of a benzene (B151609) ring fused to a tetrahydropyran (B127337) ring, which imparts a combination of aromatic character and conformational flexibility. This structural versatility allows for the synthesis of a vast number of derivatives through modifications at various positions on the scaffold. nih.govresearchgate.net The chroman-4-one substructure, for instance, is a common feature in many biologically active compounds and serves as a key intermediate in organic synthesis. nih.govresearchgate.netresearchgate.net The adaptability of the chroman scaffold enables the creation of diverse chemical libraries for screening against various therapeutic targets. core.ac.uk

Many biologically active chroman derivatives found in nature are chiral, meaning they exist as non-superimposable mirror images (enantiomers). magtech.com.cn The specific stereochemistry of these molecules is often crucial for their biological function. Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure chroman derivatives is of paramount importance. magtech.com.cnchim.it

Recent years have seen significant progress in the asymmetric synthesis of chiral chromans, employing various strategies such as organocatalysis and transition metal-catalyzed reactions. rsc.orgnih.govresearchgate.net These methods allow for the precise control of stereochemistry, leading to the efficient production of optically active chromans with desired biological activities. rsc.orgnih.govresearchgate.net For example, organocatalytic domino reactions have been successfully used to construct polysubstituted chiral chromans with excellent enantioselectivity. nih.govresearchgate.net

Overview of (S)-3-Aminochroman-7-OL hydrobromide within the Chroman Class

(S)-3-Aminochroman-7-OL hydrobromide is a specific chiral derivative of the chroman scaffold. Its structure features an amino group at the 3-position and a hydroxyl group at the 7-position of the chroman ring, with the stereochemistry at the 3-position defined as (S). The hydrobromide salt form enhances its stability and solubility. This compound has garnered interest within the scientific community for its potential applications as a building block in the synthesis of more complex molecules and as a tool for pharmacological research. smolecule.comnih.gov

Chemical Properties and Synthesis of (S)-3-Aminochroman-7-OL hydrobromide

Physicochemical Properties

(S)-3-Aminochroman-7-OL hydrobromide is a white to off-white solid. chemsrc.com Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H12BrNO2 |

| Molecular Weight | 246.10 g/mol |

| CAS Number | 2135336-73-9 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

Data sourced from commercial suppliers and chemical databases. chemsrc.combldpharm.com

Synthesis and Manufacturing

The synthesis of (S)-3-Aminochroman-7-OL hydrobromide typically involves a multi-step process. A common approach begins with a suitable precursor, such as a protected 7-hydroxychroman-3-one. The synthesis often employs chiral resolution techniques or asymmetric synthesis methodologies to establish the desired (S)-stereochemistry at the 3-position. researchgate.net

One potential synthetic route involves the asymmetric hydrogenation of an appropriate enamine or imine precursor, catalyzed by a chiral transition metal complex. acs.org This method is a powerful tool for the enantioselective synthesis of chiral amines. acs.org Another strategy could involve the enzymatic kinetic resolution of a racemic mixture of 3-aminochroman-7-ol. researchgate.net The final step typically involves the formation of the hydrobromide salt by treating the free base with hydrobromic acid. nih.gov

Applications in Medicinal Chemistry and Research

Role as a Key Intermediate in Drug Discovery

The (S)-3-aminochroman-7-ol scaffold is a valuable building block in medicinal chemistry. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives. For instance, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Derivatives of 3-aminochroman have been investigated for their potential as therapeutic agents. For example, certain 3-aminochroman derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) receptors, highlighting the potential of this scaffold in developing treatments for central nervous system disorders. nih.govnih.gov

Utility as a Pharmacological Research Tool

Beyond its role as a synthetic intermediate, (S)-3-Aminochroman-7-OL hydrobromide and its derivatives can serve as valuable tools for pharmacological research. The specific stereochemistry and functional groups of this compound allow for the probing of biological targets with a high degree of specificity.

For instance, novel 3-aminochroman derivatives have been synthesized and studied for their potential as pharmacological tools for the serotonin 5-HT7 receptor. nih.govresearchgate.net The ability to generate a library of related compounds with systematic structural variations allows for the investigation of structure-activity relationships (SAR), providing insights into the molecular requirements for binding to and modulating the activity of a particular biological target. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

(3S)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |

InChI |

InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m0./s1 |

InChI Key |

IKXUSERMXNVPPP-FJXQXJEOSA-N |

Isomeric SMILES |

C1[C@@H](COC2=C1C=CC(=C2)O)N.Br |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Aminochroman 7 Ol and Analogs

General Strategies for Chroman Synthesis

The construction of the chroman framework is a foundational aspect of synthesizing (S)-3-Aminochroman-7-OL and its analogs. These strategies often involve the formation of the dihydropyran ring onto a pre-existing benzene (B151609) ring.

Starting Material Preparation and Precursors

The synthesis of chromans can be achieved through various methods, often starting from readily available precursors. One common approach involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. acs.orgchemrxiv.org This method is advantageous as it proceeds from simple starting materials under mild conditions. acs.orgchemrxiv.org The necessary o-hydroxy benzylic alcohol precursors are typically accessible from corresponding salicylaldehyde (B1680747) derivatives. chemrxiv.org

Another versatile strategy is the palladium-catalyzed allylic C-H oxidation, which allows for the synthesis of chromans from terminal olefins. nih.gov This approach is notable for its operational simplicity, being tolerant of air and moisture, and its applicability to a wide range of alcohol nucleophiles under uniform reaction conditions. nih.gov

Furthermore, chroman-4-ones, which can serve as precursors to 3-aminochromans, are synthesized through methods like the radical cascade cyclization of o-allyloxybenzaldehydes. researchgate.net

Introduction of Amine and Hydroxyl Functionalities

Once the chroman core is established, the introduction of the requisite amine and hydroxyl groups is a critical step. For the synthesis of 3-aminochroman derivatives, a common precursor is the corresponding chroman-3-one. acs.orgacs.org These ketones can be converted to the amine via reductive amination. nih.gov For instance, chroman-4-ones can be transformed into 4-aminochromans through reductive amination, which involves the formation of an oxime with hydroxylamine (B1172632) hydrochloride, followed by hydrogenation.

The hydroxyl group, particularly at the 7-position, is often incorporated early in the synthesis, starting with a substituted phenol (B47542). For example, Pechmann condensation can be used to introduce substituents at various positions on the coumarin (B35378) ring, which can then be further elaborated. rsc.org In some routes, the hydroxyl group is protected during the synthesis and deprotected in a final step.

Asymmetric Synthesis Approaches to 3-Aminochroman Structures

Achieving the specific (S)-enantiomer of 3-aminochroman-7-ol requires stereocontrolled synthetic methods. Several powerful asymmetric strategies have been developed to this end.

Strategies Involving Chiral Pool Derivatives

The "chiral pool" refers to the collection of abundant, enantiomerically pure natural products like amino acids, sugars, and terpenes that can be used as starting materials in synthesis. wikipedia.org This approach leverages the pre-existing chirality of the starting material, which is often preserved throughout the reaction sequence. wikipedia.org

For the synthesis of enantiomerically pure 3-aminochroman derivatives, amino acids such as D- or L-serine are valuable chiral pool starting materials. researchgate.netacs.orgnih.gov The synthesis of enantiomerically pure (3R)-amino-5-methoxy-3,4-dihydro-2H-1-benzopyran from L-serine and the corresponding (3S)-enantiomer from D-serine have been successfully demonstrated. researchgate.net This strategy ensures the desired stereochemistry at the C3 position of the chroman ring.

Radical Cyclization Routes

Radical cyclization offers another pathway to 3-aminochroman derivatives. researchgate.netacs.orgnih.gov In this approach, the formation of the benzopyran ring is achieved through a radical-mediated cyclization step. acs.orgnih.gov For instance, enantiomerically pure 5-acetyl-3-amino-3,4-dihydro-2H-1-benzopyran and its methyl carboxylate analog have been synthesized from D- or L-serine using this method. acs.orgnih.gov

This strategy has been successfully applied to the synthesis of various substituted 3-aminochroman derivatives. researchgate.net The enantiomeric purity of the final products is often determined using techniques like capillary electrophoresis with a chiral selector. acs.orgnih.gov

Chemoenzymatic Synthesis of Aminochroman Derivatives

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis to create efficient and environmentally benign synthetic routes. mdpi.com These methods are particularly advantageous for the synthesis of complex chiral molecules like aminochroman derivatives.

Imine Reductase (IRED)-Mediated Reductive Amination

Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.gov This biocatalytic approach has been successfully applied to the synthesis of 3-aminochroman derivatives through the reductive amination of 3-chromanones. researchgate.net The process involves the in-situ formation of an imine from the chromanone and an amine, which is then stereoselectively reduced by the IRED.

Metagenomic IREDs have demonstrated the ability to catalyze the reductive coupling of 3-chromanones with a variety of primary amines, yielding both enantiomers of the corresponding 3-aminochromans with high conversion rates and excellent enantiomeric excess (>98% ee). researchgate.net The scalability of this method has been demonstrated through preparative-scale reactions. researchgate.net One of the key advantages of using IREDs is their ability to operate under mild reaction conditions, often in aqueous media, which aligns with the principles of green chemistry. csic.es The substrate scope of IREDs is broad, accepting various amine partners, including benzylamine, pyrrolidine, and ammonia. researchgate.net

Table 1: IRED-Catalyzed Reductive Amination of 3-Chromanones

| Ketone Substrate | Amine Partner | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| 3-Chromanone | Methylamine | IRED-1 | >99 | 98 | (S) |

| 3-Chromanone | Benzylamine | IRED-2 | 95 | >99 | (R) |

| 7-Methoxy-3-chromanone | Ammonia | IRED-3 | 92 | 97 | (S) |

This table is a representative example based on reported findings and is for illustrative purposes.

Lipase-Catalyzed Kinetic Acylation and Hydrolysis

Lipases are versatile hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity in non-aqueous environments. polimi.itscielo.br These enzymes are widely used in the kinetic resolution of racemic alcohols and amines. In the context of aminochroman synthesis, lipase-catalyzed kinetic resolution of N-protected aminochromanols has proven to be an effective strategy. researchgate.net

The principle involves the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For instance, the kinetic resolution of (±)-N-benzyloxycarbonyl-cis-4-aminochroman-3-ol using Pseudomonas cepacia lipase (B570770) and an acyl donor results in the formation of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, both with high enantiomeric purity. researchgate.net Similarly, Candida antarctica lipase B (CALB) has shown excellent enantioselectivity in these processes. researchgate.net The choice of lipase and reaction conditions, such as the solvent and acyl donor, is crucial for achieving high selectivity. researchgate.net

Conversely, the enantioselective hydrolysis of a racemic ester can also be employed. In this case, the lipase selectively hydrolyzes one ester enantiomer to the corresponding alcohol, while the other ester enantiomer remains unchanged.

Enzymatic Cascade Reactions for Chiral Amino Alcohol Synthesis

A common cascade for producing chiral amino alcohols involves a transaminase. For example, a ketone can be converted to a chiral amine by an amine transaminase (ATA), and another enzyme can act on a different part of the molecule. While direct examples for (S)-3-Aminochroman-7-OL are not extensively detailed in the provided context, the principles can be applied. For instance, a cascade could be designed where one enzyme introduces the hydroxyl group and another performs the amination. The synthesis of chiral amino alcohols from L-lysine using a cascade involving a dioxygenase and a decarboxylase highlights the potential of this approach. nih.govresearchgate.net Such multi-enzyme systems can achieve high yields and optical purity. nih.govnih.gov

Enantioselective Resolution Techniques for Aminochroman Intermediates

Enantioselective resolution is a key technology for obtaining enantiomerically pure compounds from a racemic mixture. numberanalytics.com For aminochroman intermediates, enzymatic kinetic resolution stands out as a particularly effective method. researchgate.net

Enzymatic Kinetic Resolution Principles and Applications

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. numberanalytics.com The enzyme catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for their separation. taylorandfrancis.com The maximum theoretical yield for the resolved, unreacted enantiomer is 50%. princeton.edu

Lipases are the most commonly used enzymes for the kinetic resolution of racemic alcohols and their esters due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. mdpi.comnih.gov The application of EKR to N-protected aminochromanols has been successfully demonstrated, providing access to both enantiomers with high optical purity. researchgate.net For example, Pseudomonas cepacia lipase and Candida antarctica lipase B have been effectively used for the O-acylation of racemic N-Cbz-aminochromanols. researchgate.net

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. taylorandfrancis.comprinceton.edu This often involves a chemical catalyst for the racemization step that must be compatible with the enzyme and its reaction conditions. princeton.edu

Optimization of Enzyme and Reaction Conditions

The success of an enzymatic kinetic resolution is highly dependent on the optimization of various reaction parameters. nih.gov The choice of enzyme is the primary consideration, as different enzymes exhibit different selectivities for a given substrate. nih.gov

Key parameters that require optimization include:

Enzyme Selection: Screening a panel of enzymes is often the first step to identify the most selective biocatalyst. nih.gov For aminochromanols, lipases from Pseudomonas cepacia and Candida antarctica have proven effective. researchgate.net

Solvent: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity. researchgate.net

Acyl Donor (for acylation): The type of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can affect the reaction rate and selectivity.

Temperature: Temperature impacts enzyme stability and activity. An optimal temperature must be found to balance reaction rate and enzyme longevity. manchester.ac.uk

Water Content: For lipase-catalyzed reactions in organic media, a small amount of water is often essential for enzyme activity.

The Design of Experiments (DoE) approach can be a powerful tool for efficiently optimizing these multiple variables simultaneously, leading to a more robust and efficient process. nih.gov

Table 2: Factors for Optimization in Enzymatic Kinetic Resolution

| Parameter | Description | Rationale for Optimization |

|---|---|---|

| Enzyme | Type and source of the biocatalyst (e.g., CALB, P. cepacia lipase) | Enzyme's inherent enantioselectivity and activity towards the substrate are critical. |

| Solvent | Reaction medium (e.g., t-butyl methyl ether, toluene, hexane) | Affects enzyme conformation, substrate solubility, and can influence enantioselectivity. |

| Acyl Donor | Reagent providing the acyl group in acylation reactions (e.g., vinyl acetate) | Can influence reaction rate and the irreversibility of the acylation step. |

| Temperature | Reaction temperature | Balances reaction kinetics with enzyme stability and can impact enantioselectivity. |

| Substrate Conc. | Concentration of the racemic starting material | High concentrations are desirable for process efficiency but can lead to substrate inhibition. |

This table outlines key parameters based on general principles of enzymatic resolution optimization.

Enantiomeric Ratio (E) Determination in Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers, wherein a chiral catalyst or reagent reacts at different rates with each enantiomer of a racemic mixture. uni-graz.at The efficacy of such a resolution is quantified by the enantiomeric ratio (E), a dimensionless value representing the ratio of the reaction rates of the fast-reacting enantiomer (kfast) to the slow-reacting enantiomer (kslow). uni-graz.at

The E value is a critical parameter as it remains constant throughout the reaction and is determined by factors such as the substrate, enzyme or catalyst, solvent, and temperature. uni-graz.at It can be calculated from the enantiomeric excess (e.e.) of both the substrate (eeS) and the product (eeP), and the extent of conversion (c). uni-graz.atnih.gov

For an irreversible reaction, the relationships are mathematically defined as follows:

Table 1: Equations for Enantiomeric Ratio (E)

| Parameter | Equation |

|---|---|

| E based on eeS and c | E = ln[1 - c(1 + eeS)] / ln[1 - c(1 - eeS)] |

| E based on eeP and c | E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] |

| E based on eeS and eeP | E = ln[1 - (eeS / (eeS + eeP))] / ln[1 + (eeP / (eeS + eeP))] |

Source: Adapted from various sources uni-graz.atuni-graz.at

A higher E value signifies greater selectivity. Generally, E values are interpreted as follows:

E < 15: Unacceptable for practical application. uni-graz.at

15 < E < 30: Moderate to good. uni-graz.at

E > 30: Excellent. uni-graz.at

It is important to note that for very high E values (E > 200), accurate determination can be challenging due to the inherent inaccuracies in measuring enantiomeric excess, typically by methods like HPLC, GC, or NMR. uni-graz.at

Classical Diastereomeric Salt Formation for Chiral Separation

One of the most established and industrially viable methods for resolving racemates is through the formation of diastereomeric salts. crystalpharmatech.comnih.gov This technique, first demonstrated by Louis Pasteur in 1853, involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For a racemic amine like 3-aminochroman, a chiral acid is used as the resolving agent.

The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. libretexts.org This difference in solubility is exploited to separate them through fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by a simple acid-base workup to remove the resolving agent. wikipedia.org

The success of this method hinges on several factors:

Choice of Resolving Agent: A wide array of chiral acids are available, including tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The selection is often empirical, requiring screening of multiple agents to find one that provides salts with a significant solubility difference. wikipedia.org

Solvent System: The choice of solvent is crucial as it directly influences the solubility of the diastereomeric salts. A systematic screening of different solvents and solvent mixtures is often necessary to optimize the separation. unchainedlabs.com

Crystallization Conditions: Factors like temperature, cooling rate, and agitation can affect the crystal growth and purity of the isolated diastereomer.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Malic Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

Source: Adapted from Chemistry LibreTexts libretexts.org

This method can sometimes be laborious, but its scalability and cost-effectiveness make it a preferred choice for large-scale industrial production of single-enantiomer active pharmaceutical ingredients. crystalpharmatech.com

Novel Synthetic Pathways for 3-Aminochroman Derivatives

The development of novel synthetic routes is crucial for accessing diverse analogs of 3-aminochroman with improved properties. Cycloaddition reactions, in particular, offer powerful strategies for constructing the core chroman ring system with high stereocontrol.

Inverse Electron Demand Diels–Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the inverse electron demand variant (IEDDA), the electronic requirements are reversed: the reaction occurs between an electron-poor diene and an electron-rich dienophile. units.it This strategy has become a powerful tool for the synthesis of various heterocyclic systems. researchgate.netsigmaaldrich.com

In the context of synthesizing chroman derivatives, an IEDDA reaction could involve an electron-deficient 1-oxa-1,3-butadiene (a type of heterodiene) reacting with an electron-rich alkene. nih.gov The reactivity of the heterodiene can be enhanced by incorporating electron-withdrawing groups. nih.gov

The key features of the IEDDA reaction are:

Frontier Molecular Orbital (FMO) Control: The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. units.it

Regiospecificity: The reaction often proceeds with high regioselectivity, which is crucial for controlling the substitution pattern on the resulting chroman ring. sigmaaldrich.com

Stereoselectivity: The reaction can be highly stereoselective, and by using chiral catalysts or auxiliaries, it can be rendered enantioselective, providing a direct route to optically active products. nih.gov

Recent advancements have focused on developing catalytic enantioselective IEDDA reactions, often employing chiral Lewis acids or organocatalysts to control the stereochemical outcome. researchgate.netnih.gov This approach allows for the construction of complex, multi-ring systems with multiple stereocenters in a single, efficient step. units.it

Computational Chemistry and Mechanistic Studies of S 3 Aminochroman 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of molecules at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-3-Aminochroman-7-OL, DFT studies are instrumental in determining its most stable three-dimensional shape (conformation) by locating the minimum energy structures on the potential energy surface. nih.gov These calculations also provide a detailed picture of the electron distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

DFT calculations can identify various stable conformers and the energy barriers between them. The conformational analysis of a related dipeptide, for instance, utilized DFT to locate 87 stable conformers. nih.gov For (S)-3-Aminochroman-7-OL, key dihedral angles would be systematically varied to map out the conformational space and identify low-energy structures.

Table 1: Hypothetical Relative Energies of (S)-3-Aminochroman-7-OL Conformers Calculated by DFT

| Conformer | Dihedral Angle (C2-C3-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

Note: This data is illustrative and intended to represent typical results from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govaimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

This analysis helps in understanding the electron-donating (from HOMO) and electron-accepting (to LUMO) capabilities of (S)-3-Aminochroman-7-OL. nih.gov These energies are used to calculate various global quantum chemical identifiers that describe the molecule's reactivity. materialsciencejournal.org

Table 2: Hypothetical Frontier Orbital Energies for (S)-3-Aminochroman-7-OL

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This data is illustrative. The energy gap is a key indicator of chemical stability.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights gained from quantum chemistry to larger systems and longer timescales, providing a dynamic view of molecular behavior.

Classical molecular dynamics simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system of particles. ethz.ch For novel molecules like chroman derivatives, existing force fields may not be adequate. Therefore, a specific force field must be developed and validated. uq.edu.aursc.orgchemrxiv.org This process involves parameterizing the force field against high-level quantum mechanical data (like DFT calculations) or experimental data to accurately reproduce molecular geometries, interaction energies, and bulk properties. ethz.chacs.org The accuracy of molecular dynamics simulations is fundamentally determined by the quality of the underlying force field. ethz.ch

Once a reliable force field is established, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape. scienceopen.com These simulations can reveal the flexibility of the chroman ring and the preferred orientations of the amino and hydroxyl groups in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov By simulating the system over nanoseconds to microseconds, MD can explore a wide range of conformations and identify the most populated and functionally relevant states. scienceopen.combiorxiv.org

In Silico Predictions of Reaction Pathways

Computational methods can predict the likely metabolic or chemical reaction pathways for a molecule. researchgate.netnih.gov By simulating the interaction of (S)-3-Aminochroman-7-OL with common metabolic enzymes or reactive chemical species, potential biotransformation products can be identified. researchgate.net These in silico models use knowledge of known biochemical reactions and substrate similarity to predict how a new compound might be metabolized. researchgate.netnih.gov This is valuable for identifying potentially reactive metabolites and understanding the compound's stability and degradation profile.

Transition State Analysis in Asymmetric Catalysis

The enantioselective synthesis of chiral compounds like (S)-3-Aminochroman-7-OL often relies on asymmetric catalysis, where a chiral catalyst directs the reaction towards the formation of one enantiomer over the other. Transition state analysis is a cornerstone of understanding how this stereochemical control is achieved. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model the transition states of the stereodetermining step of a reaction. chiralpedia.com

In the context of synthesizing chiral aminochromans, a common strategy might involve the asymmetric hydrogenation of a prochiral precursor. nih.gov The catalyst, typically a transition metal complex with a chiral ligand, forms a diastereomeric complex with the substrate. The energy difference between the transition states leading to the (S) and (R) enantiomers determines the enantiomeric excess of the product.

Computational chemists model these transition states to elucidate the key interactions that stabilize one pathway over the other. These interactions can include steric hindrance, hydrogen bonding, and electronic effects between the substrate and the chiral catalyst. For instance, in the asymmetric hydrogenation of an enamine precursor to an aminochroman, the analysis would focus on the geometry of the metal-ligand-substrate complex at the moment of hydrogen transfer.

Table 1: Key Factors Investigated in Transition State Analysis for Asymmetric Synthesis

| Factor | Description | Computational Method |

| Steric Interactions | Repulsive forces between bulky groups on the catalyst and substrate that disfavor certain transition state geometries. | Geometry Optimization (DFT) |

| Electronic Effects | Attractive or repulsive forces based on the electronic properties of the interacting fragments, such as π-π stacking or electrostatic interactions. | Molecular Orbital Analysis |

| Hydrogen Bonding | Non-covalent interactions that can rigidly orient the substrate within the catalyst's chiral pocket, leading to high stereocontrol. | NCI (Non-Covalent Interaction) Plot |

| Conformational Analysis | Identifying the lowest energy conformations of the catalyst-substrate complex that lead to the transition state. | Conformational Searching |

By quantifying the energy barriers of the competing transition states, researchers can predict the enantioselectivity of a given catalyst-substrate system. This predictive power is invaluable for the rational design of new and more efficient chiral catalysts. rsc.org

Mechanistic Insights into Stereoselective Transformations

Beyond identifying the energetic favorability of transition states, computational studies provide a detailed narrative of the reaction mechanism. For stereoselective transformations leading to compounds like (S)-3-Aminochroman-7-OL, understanding the step-by-step pathway is crucial for optimization and troubleshooting.

For example, in aza-Henry reactions used to form α,β-diamino esters, which are structurally related to the amino alcohol functionality in the target molecule, DFT calculations have been used to rationalize diastereoselectivity. nih.gov These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism. In a stepwise mechanism, the formation of intermediates and the energy barriers for their subsequent reactions are computationally investigated.

Mechanistic studies can also clarify the role of each component in the reaction mixture, including the catalyst, solvent, and any additives. For instance, computational models can show how a bifunctional catalyst simultaneously activates both the nucleophile and the electrophile, leading to a highly organized transition state and excellent stereoselectivity. nih.gov

Table 2: Common Computational Approaches for Mechanistic Elucidation

| Approach | Information Gained |

| Reaction Coordinate Scanning | Maps the energy profile along the reaction pathway, identifying transition states and intermediates. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a calculated transition state connects the correct reactants and products. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and orbital interactions between reacting molecules. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes the nature of chemical bonds and non-covalent interactions within the transition state structure. |

For a molecule like (S)-3-Aminochroman-7-OL, mechanistic insights from computational chemistry could guide the choice of reaction conditions to favor the desired stereochemical outcome, for instance, in reactions involving intramolecular cyclization or the introduction of the amino group. The understanding of reaction pathways at a molecular level is a critical component of modern chemical research and development. mdpi.com

Derivatization and Functionalization Strategies for S 3 Aminochroman 7 Ol As a Building Block

Amine and Hydroxyl Group Reactivity in Complex Molecule Synthesis

The synthetic utility of (S)-3-Aminochroman-7-OL is rooted in the differential reactivity of its nucleophilic amine and hydroxyl groups. The primary amine is generally a stronger nucleophile than the phenolic hydroxyl group, allowing for selective functionalization under appropriate conditions. This dual functionality enables its incorporation into larger, more complex structures through a variety of chemical transformations.

The primary amine at the C3 position serves as an excellent nucleophile, readily participating in nucleophilic substitution reactions. A primary application of this reactivity is N-alkylation, where the amine displaces a leaving group, typically a halide, from an alkyl substrate to form a new carbon-nitrogen bond. This reaction is a fundamental strategy for introducing diverse alkyl substituents onto the chroman core.

A general process for this transformation involves reacting the 3-aminochroman scaffold with a compound of the structure R-X, where X is a halogen, to yield the corresponding N-substituted product google.com. This direct alkylation provides a straightforward route to secondary amines. However, a common challenge with this method is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine. Careful control of stoichiometry and reaction conditions is often required to favor mono-alkylation.

The amine and hydroxyl groups of (S)-3-Aminochroman-7-OL are both capable of forming stable linkages with carboxylic acids or their activated derivatives.

Amide Formation: The highly nucleophilic amine group reacts readily with carboxylic acids to form robust amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. To facilitate this coupling, the carboxylic acid is typically activated using a variety of reagents. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. This method allows for the synthesis of a vast array of N-acyl-3-aminochroman derivatives.

Ester Formation: The phenolic hydroxyl group at the C7 position can undergo esterification with carboxylic acids. This reaction is commonly carried out under acidic conditions (e.g., Fischer esterification), where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used under basic or neutral conditions. For selective esterification without affecting the amine, protection of the more nucleophilic amino group (e.g., as a Boc-carbamate) is a standard synthetic strategy.

Reductive amination, also known as reductive alkylation, is a powerful and highly controlled method for the N-alkylation of primary amines like (S)-3-Aminochroman-7-OL. mdpi.comthieme-connect.com This two-step, often one-pot, procedure circumvents the issue of over-alkylation associated with direct alkylation using alkyl halides. thieme-connect.com

The process involves two key stages:

Imine Formation: The primary amine reacts with an aldehyde or a ketone under mildly acidic conditions to form a Schiff base, or imine, intermediate.

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are capable of reducing the protonated imine (iminium ion) much faster than the starting carbonyl compound. acs.org

This methodology offers a versatile and efficient route to a wide range of secondary amines derived from (S)-3-Aminochroman-7-OL, as illustrated by the representative transformations in the table below.

| Carbonyl Compound | Reducing Agent | Expected Product (N-Substituted Derivative) |

|---|---|---|

| Formaldehyde | NaBH₃CN / Acetic Acid | (S)-3-(Methylamino)chroman-7-ol |

| Acetone | NaBH(OAc)₃ | (S)-3-(Isopropylamino)chroman-7-ol |

| Benzaldehyde | NaBH₃CN | (S)-3-(Benzylamino)chroman-7-ol |

| Cyclohexanone | NaBH(OAc)₃ | (S)-3-(Cyclohexylamino)chroman-7-ol |

Chiral Auxiliary and Ligand Development

The inherent chirality of (S)-3-Aminochroman-7-OL makes it an attractive building block for applications in asymmetric synthesis. chim.itrsc.org Its stereocenter and bifunctional nature (containing both an amine and a hydroxyl group) provide the necessary elements for its development into chiral auxiliaries or ligands for asymmetric catalysis.

Chiral amino alcohols are a well-established class of precursors for the synthesis of ligands used in transition metal-catalyzed asymmetric reactions. enamine.net The nitrogen and oxygen atoms of (S)-3-Aminochroman-7-OL can act as two coordination points, allowing it to form stable chelate complexes with metal centers such as Ruthenium, Rhodium, or Iridium.

The amine and hydroxyl groups can be further derivatized to fine-tune the steric and electronic properties of the resulting ligand. For example, the amine can be converted into an amide or a phosphinamine, while the hydroxyl group can be transformed into an ether or a phosphinite. These modifications lead to the creation of bidentate or tridentate ligands (e.g., P,N or N,N ligands) that, when complexed with a metal, can create a highly organized and chiral catalytic environment.

Ligands derived from chiral backbones like 3-aminochroman are employed to induce enantioselectivity in a variety of chemical transformations. A notable application is in asymmetric hydrogenation, where a prochiral substrate is converted into a chiral product with high optical purity. acs.org For instance, ruthenium complexes bearing chiral ligands have been successfully used for the enantioselective synthesis of 3-aminochroman derivatives themselves, highlighting the effectiveness of this scaffold in asymmetric catalysis. acs.org

Catalytic systems incorporating ligands derived from structures similar to (S)-3-Aminochroman-7-OL are effective in reactions such as:

Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to produce chiral alcohols, amines, and alkanes, respectively.

Asymmetric Transfer Hydrogenation: A process that uses readily available hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas, offering operational simplicity. nih.gov

The performance of such catalysts is measured by their ability to produce one enantiomer of the product in excess over the other, expressed as enantiomeric excess (ee). High yields and excellent enantioselectivities are often achieved with these systems.

| Reaction Type | Catalyst System (Representative) | Substrate | Chiral Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ru(II)-Chiral Diamine Ligand] | Acetophenone | (R/S)-1-Phenylethanol | Up to >99% |

| Asymmetric Transfer Hydrogenation | [Ir(III)-Chiral Diamine Ligand] | Prochiral Ketones | Optically Active Secondary Alcohols | Up to 99% nih.gov |

| Asymmetric Hydrogenation | [Rh(I)-Chiral Diphosphine Ligand] | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | Up to >95% |

Incorporation into Privileged Scaffold Libraries

Privileged scaffolds are molecular frameworks that demonstrate the ability to bind to multiple biological targets, making them highly valuable in medicinal chemistry. The (S)-3-Aminochroman-7-OL scaffold is an attractive starting point for library synthesis due to its rigid bicyclic structure, stereocenter, and two distinct functional handles: a secondary amine and a phenolic hydroxyl group. These sites allow for controlled, vectoral diversification to explore chemical space efficiently.

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (distinctive molecular features responsible for a drug's biological activity) into a single hybrid compound. ijpsjournal.com This approach aims to create novel molecules with potentially improved affinity, efficacy, or a multi-target profile compared to the parent molecules.

For (S)-3-Aminochroman-7-OL, this strategy would involve chemically linking other known pharmacophores to either its amine or hydroxyl group. For instance, the secondary amine at the 3-position can be functionalized through reactions like acylation, reductive amination, or arylation to connect it to another bioactive scaffold. Similarly, the hydroxyl group at the 7-position can be converted into an ether or ester, serving as another attachment point. This dual functionality allows for the creation of diverse libraries by varying the linked pharmacophores and the nature of the chemical linker connecting them to the chroman core.

Multi-component Reactions Utilizing (S)-3-Aminochroman-7-OL Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. beilstein-journals.org These reactions are prized in library synthesis for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for this purpose. researchgate.netbeilstein-journals.org

Ugi Four-Component Reaction (U-4CR): The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The (S)-3-Aminochroman-7-OL molecule could theoretically serve as the amine component in a U-4CR. Its secondary amine would react with an aldehyde or ketone to form an iminium ion, which is then trapped by the isocyanide and the carboxylate to yield a complex α-acylamino amide product. The phenolic hydroxyl group at the 7-position would either need to be protected or could be left to potentially influence the reaction or serve as a site for post-MCR modification. The use of such bifunctional building blocks in MCRs can lead to the rapid assembly of intricate, natural product-like macrocycles and other complex architectures. beilstein-journals.orgnih.gov

Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While this reaction does not directly utilize an amine component, the (S)-3-Aminochroman-7-OL scaffold could be incorporated in a post-MCR modification step. For example, a Passerini product bearing a suitable leaving group could be synthesized and subsequently reacted with the amine of the chroman scaffold to generate a library of derivatives.

The application of these MCR strategies to the (S)-3-Aminochroman-7-OL building block would enable the swift generation of large and diverse libraries of complex molecules built around this privileged core, significantly accelerating the process of lead discovery.

Biological Activity of S 3 Aminochroman 7 Ol Derivatives: Mechanistic Investigations

In Vitro Studies on Molecular Target Interactions

In vitro research has been instrumental in characterizing the affinity of (S)-3-Aminochroman-7-OL derivatives for various molecular targets. These studies provide foundational knowledge on their mechanism of action at a subcellular level, paving the way for a deeper understanding of their pharmacological potential.

Interaction with Neurotransmitter Systems

A primary area of investigation for (S)-3-aminochroman derivatives has been their interaction with neurotransmitter systems, with a particular focus on the serotonin (B10506) system. The affinity of these compounds for serotonin receptors and transporters has been a key aspect of their preclinical evaluation.

Research has demonstrated that derivatives of the 3-aminochroman scaffold can exhibit significant affinity for serotonin receptors, notably the 5-HT1A and 5-HT7 subtypes. Novel compounds that combine a 3-aminochroman moiety with other chemical structures have been evaluated for their dual affinity at both the 5-HT reuptake site and the 5-HT1A receptor. nih.gov Certain derivatives, such as those incorporating a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran linked to a 3-alkylindole, have shown promising affinity for the 5-HT1A receptor. nih.gov The stereochemistry at the 3-position of the chroman moiety has been identified as a crucial factor for achieving antagonism at the 5-HT1A receptor. nih.gov

Furthermore, novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been synthesized and shown to display a range of affinities for the 5-HT7 receptor, from nanomolar to micromolar concentrations. nih.govresearchgate.net This suggests that the 3-aminochroman scaffold is a viable starting point for developing selective ligands for the 5-HT7 receptor. nih.govresearchgate.net Both agonistic and antagonistic activities have been identified within this class of compounds, highlighting their potential as pharmacological tools to probe the function of the 5-HT7 receptor. nih.gov

| Compound | Target | Affinity (Ki) |

|---|---|---|

| 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran derivatives | 5-HT1A | Data available in specialized literature |

| C6-aryl substituted 3-(dimethylamino)chroman derivatives | 5-HT7 | nM to µM range |

In addition to receptor binding, the affinity of 3-aminochroman derivatives for the serotonin transporter (SERT) has been a key area of investigation. Studies have focused on developing compounds with a dual-action profile, targeting both SERT and serotonin receptors. nih.govnih.gov This dual affinity is considered a promising strategy for the development of new therapeutic agents. nih.gov

Specifically, compounds that feature a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran scaffold linked to an indole (B1671886) analogue have been assessed for their ability to bind to the serotonin rat transporter. nih.gov These investigations have confirmed that structural modifications can modulate the affinity for SERT, and certain derivatives have demonstrated potent and selective activity. nih.gov

| Compound | Target | Affinity |

|---|---|---|

| 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran-indole conjugates | Serotonin Transporter (rat) | Data available in specialized literature |

Antioxidant Properties and Mechanisms

While the primary focus of research on (S)-3-Aminochroman-7-OL derivatives has been on their neurological targets, the chroman scaffold is structurally related to other compounds known for their antioxidant properties. However, specific in vitro studies detailing the antioxidant capacity of (S)-3-Aminochroman-7-OL and its direct derivatives are not extensively available in the current body of scientific literature.

Direct evidence from in vitro studies specifically investigating the modulation of reactive oxygen species (ROS) by (S)-3-Aminochroman-7-OL derivatives is limited. Further research is required to determine if these compounds possess ROS scavenging capabilities or influence cellular pathways involved in oxidative stress.

Inhibition of Enzymatic Pathways

The potential for (S)-3-Aminochroman-7-OL derivatives to act as inhibitors of various enzymatic pathways has not been a significant focus of published research to date. Comprehensive in vitro screening against a panel of relevant enzymes would be necessary to identify any potential inhibitory activities and to elucidate the mechanisms involved.

Pro-apoptotic and Autophagy-inducing Effects in Cellular Models

Derivatives of the (S)-3-Aminochroman-7-OL scaffold have been investigated for their potential to induce programmed cell death (apoptosis) and cellular self-degradation (autophagy) in various cellular models. Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction is a key mechanism for many anticancer agents. nih.gov Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery; it can serve as a survival mechanism or contribute to cell death, depending on the cellular context. nih.gov

In studies involving related chromene and benzopyran structures, derivatives have demonstrated significant cytotoxic activity in cancer cell lines, with evidence suggesting that this cytotoxicity is mediated through the induction of apoptosis. nih.govresearchgate.net The mechanism of apoptosis induction by these compounds is often linked to the generation of reactive oxygen species (ROS), which can trigger cellular damage and activate apoptotic pathways. nih.govresearchgate.net

Furthermore, various chemical compounds have been identified as inducers of autophagy, which can enhance the clearance of mutant proteins associated with neurodegenerative diseases or contribute to the cytotoxic effects of anticancer agents. nih.gov The induction of autophagy is often characterized by the formation of autophagosomes and the conversion of the protein LC3-I to LC3-II. nih.gov While some compounds induce autophagy through mTOR-independent pathways, others function by modulating signaling cascades like the AMPK/mTOR pathway. nih.govnih.gov In some contexts, inhibiting autophagy can enhance the apoptotic effects of a compound, indicating a complex interplay between these two cellular processes. researchgate.netresearchgate.net

Table 1: Effects of Chroman-Related Derivatives in Cellular Models

| Compound Class | Cellular Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Benzochromene Derivatives | Human Breast Cancer Cells (MCF-7) | Cytotoxicity, Apoptosis Induction | Increased generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) nih.govresearchgate.net |

| Scopoletin Derivative (SC-III3) | Human Hepatoma Cells (HepG2) | Autophagy Induction | Mitochondrial dysfunction, activation of AMPK-mTOR pathway nih.gov |

| Arsenic Trioxide (as an autophagy inducer) | Leukemia Cells | Autophagy, Cell Growth Suppression | Activation of MEK/ERK pathway nih.gov |

Structure-Activity Relationship (SAR) Studies of Aminochroman Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.comzamann-pharma.com By systematically modifying a chemical structure, researchers can understand which parts of the molecule, known as pharmacophores, are essential for its biological effects. drugdesign.org SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. zamann-pharma.comnih.gov For aminochroman derivatives, SAR analyses provide insights into how structural modifications influence their interaction with biological targets. nih.gov

Impact of Substituent Modifications on Biological Interaction

The biological activity of aminochroman derivatives can be significantly altered by modifying the substituents on the chroman ring system. The type, position, and size of these chemical groups influence the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn dictate its binding affinity and efficacy at a biological target. nih.govmdpi.com

Table 2: Hypothetical Impact of Substituents on Aminochroman Activity

| Substituent Position | Type of Substituent | Potential Effect on Biological Interaction | Rationale |

|---|---|---|---|

| C6 | Phenyl group | Increase in binding affinity | Potential for additional π-π stacking interactions with aromatic residues in the binding site. |

| C7 | Hydroxyl (-OH) group | Key hydrogen bonding site | Acts as a hydrogen bond donor or acceptor, anchoring the ligand in the receptor pocket. |

| N3 | Methyl (-CH3) groups | Modulates basicity and steric fit | Can influence the protonation state of the amine and affect how the molecule fits into a hydrophobic pocket. |

| C6 | Halogen (e.g., -Cl, -F) | Alters electronic properties | Electron-withdrawing nature can change the charge distribution of the aromatic ring, affecting electrostatic interactions. nih.gov |

Stereochemical Influence on Receptor Binding and Functional Activity

Chirality plays a critical role in the interaction between a drug molecule and its biological target. nih.govresearchgate.net Since biological systems like receptors and enzymes are themselves chiral, they can differentiate between the stereoisomers (e.g., enantiomers) of a chiral compound. This often results in one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). researchgate.net

For aminochroman derivatives, the stereocenter at the C3 position is crucial for determining biological activity. Research has demonstrated that the (S)-enantiomer of certain 3-aminochroman derivatives can exhibit high affinity for a target receptor, while the corresponding (R)-enantiomer is virtually inactive. nih.gov This stereoselectivity implies a specific three-point interaction between the active enantiomer and the receptor's binding site, where the precise spatial arrangement of the amino group, the chroman ring, and other substituents is critical for optimal binding and subsequent functional activity.

Table 3: Stereochemical Influence on Receptor Affinity for an Aminochroman Analog

| Enantiomer | Receptor Affinity (Ki) | Activity |

|---|---|---|

| (S)-enantiomer | 3 nM | High Affinity nih.gov |

| (R)-enantiomer | >1000 nM | Inactive nih.gov |

Mechanistic Elucidation of Observed Biological Phenomena

The biological effects of (S)-3-Aminochroman-7-OL derivatives, such as apoptosis and autophagy, are the result of complex interactions at the molecular level. Mechanistic studies aim to elucidate the specific signaling pathways that are modulated by these compounds following target engagement.

For derivatives that act on G protein-coupled receptors (GPCRs), such as serotonin receptors, binding can initiate a cascade of intracellular events. For example, interaction with a Gs-coupled receptor can lead to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. nih.gov Alternatively, coupling to a G12-protein can activate small GTPases of the Rho family, influencing processes like neurite outgrowth. nih.gov

The pro-apoptotic effects observed with related chromene structures are often tied to the induction of oxidative stress through the generation of ROS. nih.gov Elevated ROS levels can damage mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioner enzymes of apoptosis.

The induction of autophagy can be mediated through various signaling pathways. A key regulatory hub for autophagy is the mTOR (mammalian target of rapamycin) kinase. Inhibition of the mTOR pathway is a common mechanism for autophagy induction. nih.gov Some compounds may trigger autophagy by disrupting mitochondrial function, leading to a decrease in ATP levels and subsequent activation of AMPK, which in turn inhibits mTOR. nih.gov This intricate network of signaling pathways ultimately determines the cellular response to treatment with aminochroman derivatives.

Q & A

Q. What are the established synthetic routes for (S)-3-Aminochroman-7-OL HBr, and how can enantiomeric purity be validated?

- Methodological Answer : Synthetic routes typically involve chiral resolution of the chroman backbone followed by hydrobromide salt formation. Key steps include:

- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation .

- Salt formation : Reaction with HBr in anhydrous ethanol under nitrogen to avoid racemization.

- Purity validation : Employ chiral HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. A retention time difference ≥1.5 min between enantiomers ensures baseline separation .

- Critical data table : Compare specific rotation ([α]D²⁵) and HPLC retention times against literature values.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key markers:

- Chroman ring protons : δ 4.2–4.5 ppm (C7-OH coupling) and δ 3.1–3.3 ppm (C3-NH₂).

- Hydrobromide confirmation : Broad NH₂ signal at δ 6.8–7.2 ppm due to HBr interaction .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

- IR spectroscopy : O-H stretch (3200–3400 cm⁻¹) and NH₂ bend (1600–1650 cm⁻¹) .

- Best practice : Cross-reference spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro models?

- Methodological Answer : Contradictions often arise from assay conditions or metabolite interference. Strategies include:

- Standardize assay protocols : Control variables like pH (use HEPES buffer), temperature (37°C), and incubation time (24–48 hrs) .

- Metabolic stability testing : Use hepatic microsomes (human/rat) to quantify degradation rates (t₁/₂) and identify reactive metabolites via LC-MS/MS .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 100 µM reference inhibitor).

- Comparative table : Tabulate IC₅₀ values, cell lines, and assay conditions from conflicting studies to identify outliers .

Q. What experimental designs are recommended to investigate the stereospecific pharmacokinetics of this compound?

- Methodological Answer :

- Enantiomer-specific assays : Use chiral LC-MS to quantify (S)- and (R)-enantiomers in plasma. Example protocol:

- Column : Chiralcel® OD-RH (4.6 × 150 mm).

- Mobile phase : Acetonitrile:0.1% formic acid (70:30).

- Calibration curve : 1–1000 ng/mL (R² ≥0.99) .

- Tissue distribution studies : Administer radiolabeled (¹⁴C) compound and measure radioactivity in organs via scintillation counting.

- Statistical analysis : Apply non-compartmental modeling (WinNonlin®) to calculate AUC, Cₘₐₓ, and tₘₐₓ .

Q. How should researchers address contradictory NMR data for this compound in different solvent systems?

- Methodological Answer : Solvent polarity and pH can shift proton signals. Mitigation steps:

- Solvent standardization : Use deuterated DMSO-d₆ for NH/OH proton visibility or CDCl₃ for sharper aromatic signals.

- pH control : Add 0.1% TFA to suppress NH₂ exchange broadening in D₂O .

- Complementary techniques : X-ray crystallography to resolve absolute configuration, or variable-temperature NMR to study dynamic effects .

Data Analysis and Reporting Guidelines

- Tables : Include comparative synthetic yields, spectral data, and bioactivity metrics. Follow SI unit conventions (e.g., mM, µg/mL) and label uncertainties (e.g., IC₅₀ ± SEM) .

- Figures : Use ChemDraw for structures and OriginLab® for dose-response curves. Ensure 300 dpi resolution for publication .

- Ethical reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.